Cas no 58047-42-0 (4-Bromo-4’,4”-dimethyltriphenylamine)

4-Bromo-4',4-dimethyltriphenylamine is a versatile organic compound with distinct bromo and methyl substituents. Its unique structure endows it with excellent solubility in organic solvents, making it suitable for various synthetic applications. The presence of the bromo group facilitates substitution reactions, while the methyl groups enhance stability and reactivity. This compound is highly valued for its potential in pharmaceutical and material science research.
4-Bromo-4’,4”-dimethyltriphenylamine structure
58047-42-0 structure
商品名:4-Bromo-4’,4”-dimethyltriphenylamine
CAS番号:58047-42-0
MF:C20H18BrN
メガワット:352.2676
MDL:MFCD03093258
CID:57226
PubChem ID:87559813

4-Bromo-4’,4”-dimethyltriphenylamine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-N,N-di-p-tolylaniline
    • (4-Bromo-phenyl)-di-p-tolyl-amine
    • 4-BROMO-4'',4''-DIMETHYLTRIPHENYLAMINE
    • 4-Bromo-4',4''-dimethyltriphenylamine
    • (4-bromophenyl)-di-p-tolylamine
    • Di-p-tolyl-p-bromophenylamine
    • N-(4-bromophenyl)-4-methyl-N-(4-methylphenyl)aniline
    • 4-Bromo-N,N-bis(4-methylphenyl)benzenamine
    • 4-Bromo-4,4-dimethyltriphenylamine
    • YMNJJMJHTXGFOR-UHFFFAOYSA-N
    • 4-bromo-N,N-bis(4-methylphenyl)aniline
    • Benzenamine, 4-bromo-N,N-bis(4-methylphenyl)-
    • (4-bromophenyl)di-p-tolylamine
    • N,N-di(p-tolyl)-4-bromoaniline
    • 4-[Di(p-tolyl)amino]phenyl bromi
    • SY052831
    • A831713
    • CS-W016708
    • SCHEMBL106962
    • Bis(p-methylphenyl)-p-bromophenylamine
    • 58047-42-0
    • DTXSID70456772
    • B3089
    • AC-32114
    • FT-0652976
    • 4-Bromo-4',4''-dimethyltriphenylamine, 97%
    • AMY18075
    • AS-40176
    • AKOS015915417
    • 5-FLUORO-2-METHYLPHENYLMAGNESIUMBROMIDE
    • MFCD03093258
    • 4-Bromo-4’,4”-dimethyltriphenylamine
    • DB-072409
    • 4-Bromo-4\\',4\\'\\'-dimethyltriphenylamine
    • MDL: MFCD03093258
    • インチ: 1S/C20H18BrN/c1-15-3-9-18(10-4-15)22(19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14H,1-2H3
    • InChIKey: YMNJJMJHTXGFOR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 351.06200
  • どういたいしつりょう: 351.06226g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 3.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 6.6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3080
  • ゆうかいてん: 100.0 to 105.0 deg-C
  • ふってん: 459.9±45.0 °C at 760 mmHg
  • フラッシュポイント: 232.0±28.7 °C
  • 屈折率: 1.643
  • PSA: 3.24000
  • LogP: 6.53570
  • じょうきあつ: 0.0±1.1 mmHg at 25°C
  • ようかいせい: 水(㎎ /ml)

4-Bromo-4’,4”-dimethyltriphenylamine セキュリティ情報

4-Bromo-4’,4”-dimethyltriphenylamine 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Bromo-4’,4”-dimethyltriphenylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D955948-100g
4-Bromo-N,N-di-p-tolylaniline
58047-42-0 99+%
100g
$265 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B30280-5g
4-Bromo-N,N-di-p-tolylaniline
58047-42-0 97%
5g
¥120.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B30280-25g
4-Bromo-N,N-di-p-tolylaniline
58047-42-0 97%
25g
¥461.0 2022-10-09
BAI LING WEI Technology Co., Ltd.
794831-5G
4-Bromo-4',4''-dimethyltriphenylamine, 97%
58047-42-0 97%
5G
¥ 133 2022-04-26
Chemenu
CM303028-5g
4-Bromo-N,N-di-p-tolylaniline
58047-42-0 95%
5g
$354 2022-06-10
abcr
AB252204-1 g
4-Bromo-4',4''-dimethyltriphenylamine, 95%; .
58047-42-0 95%
1 g
€72.90 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B802075-1g
4-Bromo-4',4''-dimethyltriphenylamine
58047-42-0 97%
1g
¥42.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B802075-25g
4-Bromo-4',4''-dimethyltriphenylamine
58047-42-0 97%
25g
¥533.00 2022-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1036562-10g
4-Bromo-N,N-di-p-tolylaniline
58047-42-0 98%
10g
¥ĸǵĕ 2023-07-25
BAI LING WEI Technology Co., Ltd.
794831-1G
4-Bromo-4',4''-dimethyltriphenylamine, 97%
58047-42-0 97%
1G
¥ 32 2022-04-26

4-Bromo-4’,4”-dimethyltriphenylamine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:58047-42-0)4-Bromo-4',4''-dimethyltriphenylamine
注文番号:1625826
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:58047-42-0)4-Bromo-4',4''-dimethyltriphenylamine
注文番号:1625826
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:58
価格 ($):discuss personally

4-Bromo-4’,4”-dimethyltriphenylamineに関する追加情報

4-Bromo-4’,4”-dimethyltriphenylamine: A Comprehensive Overview

4-Bromo-4’,4”-dimethyltriphenylamine (CAS No. 58047-42-0) is a versatile compound with significant applications in the fields of organic synthesis, material science, and pharmaceutical research. This compound, characterized by its unique triphenylamine core and bromo and methyl substituents, has garnered attention for its potential in various advanced materials and drug development processes.

The molecular structure of 4-Bromo-4’,4”-dimethyltriphenylamine consists of three phenyl rings connected through a central amine group, with a bromine atom and two methyl groups strategically positioned to enhance its chemical properties. The bromine substituent provides a reactive site for further functionalization, making this compound an excellent starting material for the synthesis of more complex molecules. The presence of the methyl groups also contributes to the compound's stability and solubility in various solvents.

In recent years, 4-Bromo-4’,4”-dimethyltriphenylamine has been extensively studied for its potential in the development of organic electronic materials. Triphenylamines are well-known for their excellent hole-transporting properties, which make them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The bromine substituent in 4-Bromo-4’,4”-dimethyltriphenylamine can be readily replaced with other functional groups to fine-tune the electronic properties of the resulting materials, thereby optimizing their performance in these applications.

Beyond its use in electronic materials, 4-Bromo-4’,4”-dimethyltriphenylamine has also shown promise in pharmaceutical research. The triphenylamine core is a common structural motif in many bioactive compounds, and the presence of the bromine and methyl groups can influence the compound's biological activity. Recent studies have explored the potential of 4-Bromo-4’,4”-dimethyltriphenylamine as a lead compound for the development of new therapeutic agents. For instance, researchers have investigated its ability to modulate specific protein-protein interactions, which are crucial in various disease pathways.

The synthesis of 4-Bromo-4’,4”-dimethyltriphenylamine typically involves multi-step reactions, starting from readily available starting materials such as anilines and aryl halides. One common approach involves the coupling of 3-bromoaniline with dimethylaniline using transition metal catalysts, followed by further functionalization to introduce the additional phenyl rings. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

The physical properties of 4-Bromo-4’,4”-dimethyltriphenylamine, such as its melting point, boiling point, and solubility, are important considerations for both synthetic chemists and materials scientists. These properties can be influenced by the presence of different substituents on the triphenylamine core. For example, the introduction of electron-withdrawing groups can increase the compound's solubility in polar solvents, while electron-donating groups can enhance its solubility in non-polar solvents.

In terms of safety and handling, while 4-Bromo-4’,4”-dimethyltriphenylamine is not classified as a hazardous material, it is important to follow standard laboratory practices to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and storing the compound away from incompatible substances.

The future prospects for 4-Bromo-4’,4”-dimethyltriphenylamine are promising. Ongoing research continues to uncover new applications for this versatile compound in both academic and industrial settings. As advancements in synthetic methods and material science continue to evolve, it is likely that we will see even more innovative uses for this fascinating molecule.

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